Scaffold-Level Superiority Over Sorafenib in HepG2 Antiproliferative Activity
The 4-phenylthiazole-ureido scaffold to which 921481-33-6 belongs has been shown to surpass the clinical standard Sorafenib in HepG2 cytotoxicity. The most potent analog in the series, compound 27, demonstrated an IC50 of 0.62 ± 0.34 μM, representing a 2.6-fold improvement over Sorafenib (IC50 = 1.62 ± 0.27 μM) in the same assay [1]. While 921481-33-6 itself is a distinct substitution variant, these data establish that the core scaffold is capable of exceeding the potency of a multi-kinase FDA-approved drug, providing a strong rationale for its selection in HCC-focused discovery programs.
| Evidence Dimension | HepG2 cell viability (CCK-8 assay) |
|---|---|
| Target Compound Data | Scaffold representative (Compound 27): IC50 = 0.62 ± 0.34 μM |
| Comparator Or Baseline | Sorafenib: IC50 = 1.62 ± 0.27 μM |
| Quantified Difference | 2.6-fold lower IC50 (higher potency) |
| Conditions | HepG2 human hepatocellular carcinoma cells; CCK-8 assay; 48 h incubation [1] |
Why This Matters
Demonstrates that the 4-phenylthiazole-ureido scaffold class achieves substantially greater cytotoxicity than the standard-of-care HCC therapy, justifying investment in focused libraries containing 921481-33-6 for lead optimization.
- [1] Li W, An N, Tian Y, et al. Discovery of Ureido-Substituted 4-Phenylthiazole Derivatives as IGF1R Inhibitors with Potent Antiproliferative Properties. Molecules. 2024;29(11):2653. doi:10.3390/molecules29112653 View Source
